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molecular formula C8H9N3O2 B1619908 2-Benzoylhydrazinecarboxamide CAS No. 2845-79-6

2-Benzoylhydrazinecarboxamide

Cat. No. B1619908
M. Wt: 179.18 g/mol
InChI Key: HUZZTWCBDUFIOU-UHFFFAOYSA-N
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Patent
US06380288B1

Procedure details

A four neck flask (1000 ml) equipped with a thermometer and a stirrer was charged with 78.2 g (0.75 mol) of 35% hydrochloric acid and 700 ml of deionized water. Added thereto was 68.0 g (0.5 mol) of benzohydrazide at room temperature (20° C.) while stirring, and then 60.7 g (0.75 mol) of potassium cyanate was gradually added in 30 minutes. Stirring was continued at 30° C. for one hour, and then crystal was filtered off and washed with 200 ml of deionized water. This was dried under reduced pressure to obtain white crystal.
Quantity
78.2 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
60.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:10][NH2:11])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-:12][C:13]#[N:14].[K+]>O>[C:2]([NH:10][NH:11][C:13]([NH2:14])=[O:12])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78.2 g
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Step Three
Name
potassium cyanate
Quantity
60.7 g
Type
reactant
Smiles
[O-]C#N.[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four neck flask (1000 ml) equipped with a thermometer and a stirrer
ADDITION
Type
ADDITION
Details
Added
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.)
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
crystal was filtered off
WASH
Type
WASH
Details
washed with 200 ml of deionized water
CUSTOM
Type
CUSTOM
Details
This was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain white crystal

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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